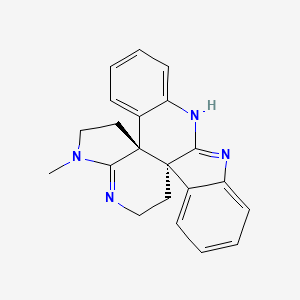

Dehaloperophoramidine

Descripción

Contextualization as a Marine Natural Product Derivative

Dehaloperophoramidine is recognized as a non-halogenated derivative of perophoramidine (B1225730), a natural product isolated from the marine ascidian Perophora namei. nih.govresearchgate.netresearchgate.net Perophoramidine itself was identified from this Philippine sea creature and noted for its novel polycyclic structure. nih.govresearchgate.net The creation of this compound is achieved through the dehalogenation of perophoramidine, often via methods like ammonium (B1175870) formate-catalyzed transfer hydrogenation, which confirms the type and number of halogen atoms in the parent natural product. researchgate.net This positions this compound as a synthetic analogue, closely tied to the chemistry of marine-derived compounds. acs.org

Structural Relationship to Perophoramidine and Communesin Alkaloids

The molecular architecture of this compound is intrinsically linked to that of perophoramidine and the broader family of communesin alkaloids, which are derived from Penicillium fungi. acs.orgnih.govresearchgate.net These compounds all share a similar and complex carbon skeleton, making them subjects of comparative structural and synthetic studies. acs.orgnih.gov

The primary distinguishing feature of this compound is that it is a dehalogenated synthetic analogue of perophoramidine. acs.orgacs.org Perophoramidine's structure includes three halogen atoms on its aromatic rings, a feature that is absent in this compound. nih.govresearchgate.net This single structural modification—the removal of halogens—defines their relationship. nih.gov

This compound, perophoramidine, and communesin F all possess an intriguing and complex polycyclic core. acs.orgnih.gov A key feature of this architecture is the presence of vicinal all-carbon quaternary stereocenters, which are carbon atoms bonded to four other carbon atoms, creating significant steric hindrance and synthetic challenges. acs.orgresearchgate.net

However, there are critical differences in their structures:

Stereochemistry: this compound and its parent compound, perophoramidine, feature a trans relative stereochemistry between their vicinal quaternary stereocenters. acs.orgnih.gov In contrast, the communesin alkaloids, such as communesin F, exhibit a cis relationship at these centers. acs.org

Functional Groups: Perophoramidine contains two amidine functionalities. nih.gov The communesins possess a bis-aminal motif. acs.org

Ring System: The communesins are characterized by a "caged-polycyclic" structure that includes a heptacyclic core with a benzazepine ring, which is absent in perophoramidine and this compound. nih.govresearchgate.netlu.se Perophoramidine has a novel hexacyclic carbon skeleton. nih.gov

Table 1: Comparative Structural Features

| Feature | This compound | Perophoramidine | Communesin F |

|---|---|---|---|

| Origin | Synthetic Analog acs.org | Marine Ascidian (Perophora namei) nih.gov | Penicillium Fungus acs.org |

| Halogenation | None acs.org | Halogenated Aromatic Rings nih.gov | None acs.org |

| Core Structure | Hexacyclic nih.gov | Hexacyclic nih.gov | Heptacyclic, Caged nih.govresearchgate.net |

| Key Functionality | Bis-amidine acs.orgnih.gov | Bis-amidine nih.gov | Bis-aminal acs.org |

| Quaternary Center Stereochemistry | trans acs.orgnih.gov | trans acs.orgnih.gov | cis acs.org |

Significance in Modern Synthetic Organic Chemistry

The daunting structural features of this compound and its relatives have made them attractive and challenging targets for total synthesis, driving innovation in the field. acs.orgnih.govresearchgate.net

The synthesis of this compound is a formidable task due to its intricate architecture. acs.org The key challenges include:

Vicinal All-Carbon Quaternary Stereocenters: The construction of these adjacent, fully substituted carbon centers is a demanding and challenging task in organic synthesis due to high steric repulsion. acs.orgresearchgate.netresearchgate.net

Polycyclic Ring System: Assembling the complex, fused hexacyclic core requires precise and efficient chemical reactions. nih.govresearchgate.net The presence of nitrogen atoms within this polycyclic system adds another layer of synthetic difficulty. researchgate.net

These structural complexities have spurred significant interest from the synthetic community, leading to numerous elegant synthetic strategies. acs.org

The pursuit of this compound's total synthesis has directly led to the discovery and development of novel and efficient chemical reactions. acs.orgresearchgate.netlu.se Synthetic studies have resulted in the creation of new complexity-generating domino and cascade reactions, where multiple chemical transformations occur in a single sequence. acs.orgnih.govlu.se For instance, one approach led to the discovery of two new substrate-specific domino processes, one encompassing four steps and another five, culminating in a concise eight-step synthesis of the target molecule. acs.orgnih.gov Other innovative strategies have included a nih.govnih.gov-Claisen rearrangement and an epoxide opening/allylsilylation reaction (a modified Hosomi-Sakurai reaction) to install the contiguous quaternary stereocenters. researchgate.netrsc.orgrsc.org These advancements highlight how the challenge of synthesizing complex natural product analogs like this compound serves as a powerful engine for innovation in synthetic organic chemistry. acs.orgresearchgate.net

Structure

2D Structure

3D Structure

Propiedades

Fórmula molecular |

C21H20N4 |

|---|---|

Peso molecular |

328.4 g/mol |

Nombre IUPAC |

(1S,17R)-20-methyl-8,10,20,22-tetrazahexacyclo[15.7.0.01,9.02,7.011,16.017,21]tetracosa-2,4,6,8,11,13,15,21-octaene |

InChI |

InChI=1S/C21H20N4/c1-25-13-11-21-15-7-3-5-9-17(15)24-18-20(21,10-12-22-19(21)25)14-6-2-4-8-16(14)23-18/h2-9H,10-13H2,1H3,(H,23,24)/t20-,21+/m1/s1 |

Clave InChI |

HJEZUQQAODETHN-RTWAWAEBSA-N |

SMILES isomérico |

CN1CC[C@]23C1=NCC[C@]24C5=CC=CC=C5N=C4NC6=CC=CC=C36 |

SMILES canónico |

CN1CCC23C1=NCCC24C5=CC=CC=C5N=C4NC6=CC=CC=C36 |

Sinónimos |

dehaloperophoramidine perophoramidine |

Origen del producto |

United States |

Structural Features and Stereochemical Complexity

Analysis of Vicinal All-Carbon Quaternary Stereocenters

A defining and challenging feature of the dehaloperophoramidine core is the presence of vicinal (adjacent) all-carbon quaternary stereocenters. acs.orgfigshare.comacs.orgacs.orgacs.org These are carbon atoms bonded to four other carbon atoms, creating a highly congested and sterically hindered environment within the molecule. The construction of such adjacent quaternary centers is a well-known challenge in chemical synthesis. nih.gov

The two vicinal quaternary stereocenters in this compound are arranged in a specific trans relative stereochemistry. acs.orgnih.govfigshare.comacs.org This particular spatial arrangement is a key structural trait, distinguishing it from the related communesin alkaloids, which possess the opposite relative stereochemistry at these critical positions. nih.govnih.gov This stereochemical inversion between the two related natural product families presents a unique challenge for synthetic chemists aiming to develop divergent strategies to access both scaffolds. lu.se

The creation of the sterically demanding vicinal all-carbon quaternary stereocenters with the correct trans configuration is the central challenge in the total synthesis of this compound. acs.orgacs.orgacs.org Researchers have explored various methodologies to overcome this hurdle.

Initial synthetic approaches considered a palladium-catalyzed carbopalladation-carbonylation of a tetrasubstituted olefin to install the stereocenters. lu.selu.se However, this method proved unsuccessful for the intended substrates, as the reaction resulted in premature esterification rather than the desired carbon-carbon bond formation. lu.selu.se

A more successful and widely adopted strategy involves constructing the quaternary stereocenters early in the synthetic sequence. acs.orgfigshare.com One prominent method employs a samarium(II) iodide-mediated reductive dialkylation (a bis-alkylation), as developed by Overman, starting from isoindigo. acs.orgacs.orglu.selu.se This approach effectively and reproducibly establishes the crucial trans relationship of the two quaternary centers in a single step and in high yield. acs.org

| Synthetic Strategy | Key Reagents | Outcome for this compound |

| Samarium-Mediated Reductive Dialkylation | Samarium(II) Iodide (SmI₂), cis-1,4-dichloro-2-butene | Successful installation of trans vicinal quaternary stereocenters. acs.orgacs.orgacs.org |

| Palladium-Catalyzed Carbopalladation | Palladium catalyst, tetrasubstituted olefin | Unsuccessful; resulted in premature esterification. lu.selu.se |

Characterization of the Polycyclic Indoline (B122111) Alkaloid Scaffold

This compound is built upon a novel hexacyclic carbon skeleton. nih.gov This intricate and densely functionalized polycyclic system is a hallmark of the perophoramidine (B1225730) and communesin families of indole (B1671886) alkaloids. acs.orgnih.govacs.orgnih.gov The scaffold features a fused 6,5,6,6-ring system that includes an indoline and a tetrahydroquinoline moiety, creating a rigid, cage-like structure. nih.gov The development of domino and cascade reactions, where multiple bonds are formed in a single sequence, has been instrumental in efficiently assembling this complex core structure. nih.govlu.selu.se

Implications of Amidino and Indole Moieties

The entire molecular architecture is derived from an indole precursor. nih.gov Indole alkaloids are a large and diverse class of natural products known for their complex structures and significant biological activities. nih.gov In this compound, the foundational indole unit is heavily substituted and incorporated into the rigid polycyclic system, highlighting the remarkable transformations that nature and synthetic chemistry can achieve from a common building block. acs.orgacs.orgnih.gov

Synthetic Methodologies and Strategies

Total Synthesis Approaches and Retrosynthetic Analyses

The journey toward the total synthesis of dehaloperophoramidine has been marked by a variety of strategic approaches, each aiming to efficiently construct the molecule's intricate framework. Retrosynthetic analysis, the process of deconstructing the target molecule into simpler, commercially available starting materials, has been pivotal in designing these synthetic routes.

Initial synthetic endeavors for this compound and its parent compound, perophoramidine (B1225730), focused on establishing the core heterocyclic structure and, crucially, the two adjacent quaternary carbon atoms. Early strategies often involved a stepwise construction of the polycyclic system. Over time, these methods have evolved towards more elegant and concise syntheses characterized by the use of domino reactions, which allow for the formation of multiple bonds in a single operation from a suitably functionalized precursor. rsc.orgnih.gov

A notable advancement in the synthesis of this compound involves a strategy where all necessary skeletal atoms and functional groups are incorporated early in the synthetic sequence. rsc.org This approach led to the discovery of two novel substrate-specific domino processes, one encompassing four steps and the other five, culminating in a remarkably efficient eight-step synthesis of the target molecule. rsc.org The retrosynthetic analysis for this approach revealed a latent symmetry in the this compound structure, which guided the disconnection of carbon-heteroatom bonds and identified isoindigo as a key starting material. bohrium.com

Another key strategy has been the development of a stereodivergent approach, which allows for the synthesis of different stereoisomers of the target molecule. This is particularly important for related natural products like the communesins, which share a similar core structure but differ in the stereochemistry of the vicinal quaternary centers.

While early approaches to this compound and related alkaloids had elements of linear synthesis in the construction of key fragments, more recent and efficient total syntheses have embraced convergent design principles. For instance, the strategy developed by Popov, Hoang, and Somfai, which assembles the core structure from isoindigo, can be viewed as having convergent character, as it rapidly builds the complex polycyclic core from a symmetrical precursor in a highly efficient manner. rsc.orgnih.gov This approach avoids a lengthy linear sequence for the construction of the central framework.

The table below summarizes the key features of linear and convergent synthetic strategies in the context of complex molecule synthesis.

| Synthetic Design Principle | Description | Advantages | Disadvantages |

| Linear Synthesis | A sequential approach where a starting material is modified step-by-step to form the final product. | Conceptually simple to plan. | Often results in low overall yields for long sequences; a failure in a late stage can be costly. |

| Convergent Synthesis | Key fragments of the target molecule are synthesized independently and then combined at a later stage. | Higher overall yields; allows for parallel synthesis of fragments; easier to optimize individual fragment syntheses. | Requires more complex planning to ensure fragment compatibility for coupling. |

Key Synthetic Transformations and Reaction Sequences

The successful synthesis of this compound hinges on a series of key chemical reactions that enable the construction of its challenging structural features. Of particular importance are the methods for the diastereoselective formation of the vicinal all-carbon quaternary stereocenters.

The creation of the two adjacent quaternary stereocenters with the correct relative stereochemistry is arguably the most significant challenge in the synthesis of this compound. Several innovative methods have been employed to achieve this, with two prominent examples being a samarium-mediated reductive dialkylation and the Hosomi-Sakurai reaction.

A powerful method for the construction of the vicinal quaternary stereocenters in a single step is the samarium-mediated reductive dialkylation of isoindigo. This reaction utilizes samarium(II) iodide (SmI₂) as a one-electron reducing agent. semanticscholar.org The reaction proceeds through the formation of a metal chelate, which controls the stereochemical outcome of the dialkylation.

In this process, isoindigo is treated with SmI₂ in the presence of an alkylating agent, such as cis-1,4-dichloro-2-butene. The samarium reagent reduces the two carbonyl groups of isoindigo, and the resulting intermediate is then alkylated on both sides, forming the two new carbon-carbon bonds and setting the desired trans relative stereochemistry of the two quaternary centers. nih.gov This reaction is highly efficient and establishes the core of the this compound skeleton early in the synthesis. nih.govnih.gov

Another key transformation used in the synthesis of this compound is the Hosomi-Sakurai reaction. rsc.org This reaction involves the Lewis acid-promoted allylation of an electrophile, in this case, an epoxide, with an allylsilane. rsc.orgdntb.gov.ua The Hosomi-Sakurai reaction is known for its high diastereoselectivity, making it a valuable tool for creating stereogenic centers. nih.gov

The following table details the key reactions discussed for the construction of quaternary stereocenters in the synthesis of this compound.

| Reaction | Reagents | Key Feature |

| Samarium-Mediated Reductive Dialkylation | Isoindigo, SmI₂, cis-1,4-dichloro-2-butene | Forms both vicinal quaternary stereocenters in a single step with high diastereoselectivity. |

| Hosomi-Sakurai Reaction | Epoxide intermediate, Allylsilane, Lewis Acid | Diastereoselective formation of a quaternary center through an epoxide opening/allylsilylation sequence. |

Diastereoselective Construction of Quaternary Stereocenters

Epoxide Opening/Allylsilylation Reactions

The installation of quaternary carbon centers is a recurrent challenge in organic synthesis. A highly diastereoselective Hosomi–Sakurai reaction, which involves the opening of an epoxide followed by allylsilylation, has been successfully employed in the total synthesis of this compound. rsc.org This reaction sequence capitalizes on the high ring strain of epoxides, making them susceptible to nucleophilic attack. libretexts.orgbyjus.com The reaction can proceed through either an SN1 or SN2 mechanism, depending on the reaction conditions. libretexts.orgchemistrysteps.com Under acidic conditions, the reaction exhibits SN1 character, with the nucleophile attacking the more substituted carbon. masterorganicchemistry.com Conversely, under basic or neutral conditions, an SN2 mechanism prevails, and the nucleophile attacks the less hindered carbon. libretexts.org This strategic epoxide opening was crucial for establishing the required stereochemistry of the all-carbon quaternary centers in the synthesis of this compound. rsc.org

Decarboxylative Allylic Alkylation

Palladium-catalyzed decarboxylative allylic alkylation (DAA) has emerged as a robust method for the enantioselective construction of carbon-carbon bonds, particularly for creating α-quaternary ketones and lactams. nih.govnih.govacs.org This reaction involves the in situ generation of an enolate from an allyl enol carbonate or a similar precursor, which then undergoes allylation. nih.gov The process is highly chemo-, regio-, and enantioselective. nih.gov In synthetic routes toward related complex alkaloids, decarboxylative allylation has been used to forge key quaternary stereocenters. nih.gov For instance, the treatment of an acyclic diallyl diester with a palladium catalyst can yield a single diastereomer of the allylated product in good yield. nih.gov

Table 1: Comparison of Key Bond-Forming Reactions in this compound Synthesis

| Reaction Type | Key Transformation | Primary Advantage | Mechanistic Feature |

|---|---|---|---|

| nih.govnih.gov-Claisen Rearrangement | Allyl vinyl ether to γ,δ-unsaturated carbonyl | High stereochemical control | Concerted lu.selu.se-sigmatropic rearrangement |

| Epoxide Opening/Allylsilylation | Epoxide to functionalized alcohol | Diastereoselective formation of stereocenters | SN1 or SN2 mechanism depending on conditions |

| Decarboxylative Allylic Alkylation | β-ketoester/enol carbonate to α-quaternary ketone | Enantioselective C-C bond formation | Palladium-catalyzed, in situ enolate generation |

Domino and Cascade Reaction Development

Domino, or cascade, reactions are highly efficient processes where multiple bond-forming events occur in a single operation without isolating intermediates. nih.govresearchgate.net These reactions are prized for their ability to rapidly build molecular complexity from simple starting materials, often in an atom-economical fashion. nih.gov The synthesis of this compound has notably benefited from the development of novel, substrate-specific domino processes. lu.senih.gov One such approach led to an eight-step total synthesis, highlighting the efficiency of these cascade reactions. nih.govbohrium.com

Ortho-Amide Functionality Transformations

The reactivity of ortho-amide functionalities has been harnessed to trigger domino reactions in the synthesis of this compound. lu.sebohrium.com Ortho-amides, which can be viewed as derivatives of carboxylic acids, are versatile intermediates in organic synthesis. researchgate.net In one synthetic route, a four-step domino process resulted in the formation of a key ortho-amide intermediate. lu.se Subsequent investigation into the reactivity of this ortho-amide led to the discovery of a second, five-step domino reaction that ultimately yielded the target molecule. lu.senih.gov

Intramolecular Cyclization Reactions (e.g., N-chlorosuccinimide-mediated)

Intramolecular cyclizations are fundamental to the construction of the polycyclic core of this compound. N-chlorosuccinimide (NCS) is a versatile reagent used as a chlorine source in radical reactions and electrophilic additions. organic-chemistry.org It can mediate chloroamination cyclization cascades, where NCS plays a dual role as both an activator of a nitrogen-containing functionality and as the chlorinating agent. nih.govnih.govresearchgate.netacs.org This type of reaction proceeds through the formation of a nitrogen-centered radical, which then triggers an intramolecular cyclization to form heterocyclic structures. nih.govnih.govacs.org

Dearomatizing Strategies (e.g., Dearomatizing Conjugate Addition)

Dearomatization strategies transform flat, aromatic starting materials into complex, three-dimensional architectures, a valuable transformation in the synthesis of natural products. nih.govwikipedia.org These reactions overcome the inherent stability of aromatic systems to create more saturated, complex ring systems. researchgate.net

A key strategy employed in the synthesis of this compound is a dearomatizing conjugate addition to quinolinyl amidines. nih.gov This approach was part of a tandem sequence involving arylation and allylation to construct the intricate core of the molecule. nih.gov Takemoto and coworkers also utilized an intramolecular dearomatizing cyclization-allylation sequence to forge both quaternary stereocenters in a single step. nih.gov

Table 2: Summary of Advanced Synthetic Strategies

| Strategy | Sub-Type | Description | Application in this compound Synthesis |

|---|---|---|---|

| Domino/Cascade Reactions | Ortho-Amide Transformations | Sequential reactions initiated from a reactive ortho-amide intermediate. | Led to the discovery of two novel multi-step domino processes, enabling an eight-step total synthesis. |

| Intramolecular Cyclization | NCS-mediated cyclization to form heterocyclic rings. | Formation of the polycyclic core through radical-based ring closure. | |

| Dearomatizing Strategies | Dearomatizing Conjugate Addition | Nucleophilic addition to an aromatic system, leading to loss of aromaticity. | Used in a tandem arylation/allylation sequence to build the molecular framework. |

Palladium-Catalyzed Reactions

Early strategies toward the synthesis of the this compound scaffold explored the use of palladium-catalyzed reactions to construct the challenging vicinal all-carbon quaternary stereocenters. lu.selu.se One of the primary approaches investigated was a palladium-catalyzed carbopalladation–carbonylation sequence. lu.se The design of this strategy was centered on using the stereochemistry of a tetrasubstituted olefin to dictate the relative stereochemistry of the resulting quaternary centers. lu.se

The proposed reaction pathway was intended to proceed as follows:

Carbopalladation: An aryl palladium species adds across the tetrasubstituted alkene.

Carbonylation: Carbon monoxide is inserted into the newly formed carbon-palladium bond.

Esterification: Trapping of the acyl-palladium intermediate with an alcohol would yield the desired product containing the two adjacent quaternary centers.

However, this approach encountered significant challenges when applied to the specific substrates required for the this compound core. While the carbopalladation-carbonylation sequence was successful with simpler, trisubstituted olefins, it failed for the necessary tetrasubstituted alkene substrates. lu.selu.se This led researchers to explore alternative synthetic routes that did not rely on this particular palladium-catalyzed transformation for the key stereocenter-forming step.

| Reaction Type | Catalyst System (Proposed) | Substrate Type | Intended Outcome | Actual Outcome | Source(s) |

| Carbopalladation–Carbonylation | Palladium Catalyst / CO / Alcohol | Tetrasubstituted Olefin | Formation of vicinal all-carbon quaternary stereocenters | Premature esterification; failure to form desired product | lu.selu.se |

Chiral Auxiliary and Catalytic Methods in Asymmetric Synthesis

Achieving stereocontrol is a central challenge in the synthesis of complex molecules like this compound. Asymmetric synthesis aims to produce a single enantiomer of a chiral molecule. wikipedia.orgtcichemicals.com This is often accomplished using either chiral auxiliaries or chiral catalysts. A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction, after which it is removed. wikipedia.org

While the initial reported syntheses of this compound produced a racemic mixture (an equal mixture of both enantiomers), the methodologies developed for the closely related natural product, (-)-perophoramidine, highlight powerful catalytic asymmetric strategies that are directly relevant. nih.govacs.orgnih.gov A key strategy in this area is the use of Molybdenum-catalyzed asymmetric allylic alkylation (Mo-AAA). nih.govrsc.org

In the synthesis of (-)-perophoramidine, a Mo-AAA was employed to react an oxindole nucleophile with a monosubstituted allylic electrophile. rsc.org This key step successfully established one of the two vicinal stereocenters—a quaternary center adjacent to a tertiary center—with high levels of control over the spatial arrangement (diastereo- and enantioselectivity). nih.govrsc.org The success of this catalytic method provides a clear pathway for producing enantiomerically pure this compound.

Key Features of the Molybdenum-Catalyzed Asymmetric Allylic Alkylation:

Catalyst: A chiral molybdenum complex serves as the catalyst.

Substrates: An oxindole-based nucleophile and an allylic electrophile.

Outcome: Creates an enantioenriched product with vicinal quaternary and tertiary stereocenters. rsc.org

Selectivity: The reaction proceeds with high yield, regioselectivity, diastereoselectivity, and enantioselectivity. nih.gov

Studies on Intermediates and Reaction Pathways

A thorough understanding of reaction pathways and the intermediates involved is crucial for optimizing and troubleshooting a synthetic route. Research into the total synthesis of this compound has led to the discovery of novel domino reactions and the characterization of critical intermediates. nih.govnih.gov

Isolation and Characterization of Key Intermediates

During the development of an eight-step synthesis for (±)-Dehaloperophoramidine, synthetic studies led to the discovery of a domino process that results in the formation of a key hexacyclic ortho-amide intermediate. nih.govacs.orgbohrium.com This complex intermediate is formed from a carefully designed precursor that contains all the necessary atoms and functional groups. nih.gov

The formation of this ortho-amide is the result of a four-step domino sequence, a cascade of reactions that occur sequentially in a single pot. nih.govacs.org A thorough investigation of the reactivity of this ortho-amide functionality was critical, as it ultimately unlocked a second domino reaction that completed the synthesis of the this compound core structure. nih.gov The structure of this pivotal intermediate was confirmed through spectroscopic methods, and crystallographic data for related compounds in the sequence have been reported, providing definitive proof of the molecular conformation. acs.org

Investigation of Unexpected Reaction Outcomes

The exploration of different synthetic strategies invariably involves encountering unexpected results that can provide valuable insight into the reactivity of the molecules involved. As mentioned previously, a significant unexpected outcome was observed during the investigation of a palladium-catalyzed route to this compound's core. lu.selu.se

Analytical Methodologies in Research

Application of X-ray Crystallography for Structure Confirmation

X-ray crystallography stands as a definitive tool in the structural analysis of Dehaloperophoramidine and its synthetic precursors, providing unambiguous proof of molecular connectivity and three-dimensional arrangement. mdpi.comclockss.orgresearchgate.net

The construction of the vicinal all-carbon quaternary stereocenters found in this compound is a significant synthetic challenge. acs.org X-ray crystallography has been indispensable in confirming the relative and absolute stereochemistry of key intermediates, guiding the synthetic strategy.

During one synthetic route, the structure of a hexacyclic ortho-amide intermediate (13) was confirmed by X-ray crystallography. acs.org Similarly, the N-Bn-bis(amidine) intermediate (20), which contains the core hexacyclic structure of this compound, had its single regioisomer structure verified through X-ray analysis. acs.org In another approach, the relative stereochemistry of a product (155) from a samarium(II) iodide-mediated reductive cyclization was confirmed via X-ray crystallography. nih.gov

The technique was also crucial for assigning the absolute configuration of intermediates. For instance, the absolute configurations of diastereomeric imines were assigned following the X-ray crystallographic analysis of a derivative (15), which was produced by diastereoselective reduction. rsc.org This analysis confirmed the anti-relationship of two allyl substituents at specific stereocenters, a critical feature for the ongoing synthesis. rsc.org The structures of other key intermediates, such as an allyl lactone, have also been determined or re-examined using X-ray crystallography to verify their relative stereochemistry. nih.gov

| Intermediate Compound | Analytical Finding via X-ray Crystallography | Reference |

|---|---|---|

| ortho-Amide 13 | Confirmation of hexacyclic structure. | acs.org |

| N-Bn-bis(amidine) 20 | Confirmed as a single regioisomer with the hexacyclic this compound structure. | acs.org |

| Cyclization Product 155 | Confirmation of relative stereochemistry. | nih.gov |

| Imines 13 and 14 Derivative (15) | Assignment of absolute configuration at the C10b stereocenter. | rsc.org |

| Alcohol 5 | Confirmed the required anti-relationship of two allyl substituents at C-10b and C-11. | rsc.org |

| Ketone 27 | Enabled confirmation of the rearranged molecular structure. | mdpi.comresearchgate.net |

| Cyclic Ether 41 | Confirmed the structure of a rearranged precursor. | mdpi.comresearchgate.net |

Beyond stereochemistry, X-ray crystallography provides essential validation of the complex, polycyclic core structures assembled during the synthesis. The formation of the A/C/D/E/F ring system of this compound within an ortho-amide intermediate was verified by this method. acs.org In studies exploring different synthetic routes, X-ray analysis was used to confirm the structures of an indolo[2,3-b]quinolone core (27) and a rearranged cyclic ether (41), providing crucial feedback on the outcomes of the attempted synthetic steps. mdpi.comresearchgate.net The confirmation of these skeletal frameworks is a critical step, ensuring that the desired intricate architecture is being correctly assembled.

Spectroscopic Techniques Utilized in Synthetic Studies

Spectroscopic methods are the workhorse of synthetic organic chemistry, providing rapid and detailed information about molecular structure throughout the multi-step synthesis of this compound. core.ac.uk

NMR spectroscopy, including both proton (¹H) and carbon-¹³ (¹³C) analysis, is used extensively to characterize every new compound in the synthetic pathway. acs.orgacs.orgrsc.org For complex intermediates, two-dimensional NMR techniques such as COSY, HSQC, and HMBC are employed to definitively assign peaks and confirm structural connectivity. mdpi.com The ¹H NMR spectrum of one intermediate (9) showed the presence of rotamers in solution, evidenced by complex signal patterns. acs.org Detailed ¹H and ¹³C NMR data are reported for numerous precursors, serving as a benchmark for the successful replication of synthetic steps. acs.orgrsc.org For the final compound, ¹H NMR analysis was consistent with previously reported literature data, confirming the identity of the synthesized this compound. researchgate.net

| Compound | Technique | Key Spectroscopic Data (δ in ppm) | Reference |

|---|---|---|---|

| Intermediate 9 | ¹H NMR (400 MHz, CDCl₃) | 7.90 (s, 1H), 7.57 (s, 2H), 7.45–7.31 (m, 1H), 7.30–7.00 (m, 6H), 6.77 (s, 2H), 6.72–6.47 (m, 1H), 6.32–5.83 (m, 2H), 5.65 (s, 2H), 4.87–4.39 (m, 2H), 4.38–4.12 (m, 2H), 3.64–3.15 (m, 1H), 2.99–2.78 (m, 1H), 2.19–1.89 (m, 1H), 1.69 (s, 3H), 1.50 (s, 2H), 1.19 (s, 3H) | acs.org |

| Intermediate S11 | ¹H NMR (300 MHz, CDCl₃) | 8.49 (d, J = 7.6 Hz), 8.43 (d, J = 8.0 Hz, 1H), 7.75 (d, J = 7.6 Hz, 1H), 7.65-7.70 (m, 2H), 7.59 (td, J = 7.6, 1.2 Hz, 1H), 7.46 (ddd, J = 8.0, 6.0, 2.3 Hz, 1H), 7.30 (td, J = 7.6, 1.2 Hz, 1H), 6.90 (d, J = 1.3 Hz, 1H), 6.68-6.75 (m, 2H), 6.10 (s, 2H), 3.80 (s, 3H), 3.74 (s, 3H) | rsc.org |

| Intermediate S11 | ¹³C NMR (75 MHz, CDCl₃) | 155.9, 155.5, 149.6, 148.7, 136.6, 136.5, 131.2, 129.9, 128.2, 126.3, 125.3, 124.3, 124.1, 122.5, 120.6, 119.6, 119.1, 118.1, 115.4, 111.5, 110.3, 56.1, 56.0, 49.6 | rsc.org |

High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the elemental composition of synthetic intermediates and the final this compound product. acs.orgrsc.org Techniques such as electrospray ionization (ESI) and chemical ionization (CI) are commonly used. acs.orgrsc.org The measured mass-to-charge ratio (m/z) is compared to the calculated value for the expected molecular formula, providing strong evidence for the compound's identity. This analysis is reported for a wide range of precursors in the synthetic pathways. rsc.org

| Compound | Ionization | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ | Reference |

|---|---|---|---|---|

| Precursor to S11 | HRMS (ESI) | 403.1213 | 403.1201 | rsc.org |

| Precursor to 9 | HRMS (ESI) | 379.1422 [M+Na]⁺ | 379.1427 [M+Na]⁺ | rsc.org |

| Indoloquinoline Intermediate | HRMS (CI) | 325.1341 | 325.1348 | rsc.org |

Chromatographic Methods in Purification and Analysis

The synthesis of this compound involves multiple steps, each requiring the purification of the resulting product from reagents, byproducts, and unreacted starting materials. Chromatographic techniques are fundamental to achieving the high purity required for subsequent reactions and final product characterization.

Analytical thin-layer chromatography (TLC) is used for rapid reaction monitoring. acs.org For purification, flash silica (B1680970) gel column chromatography is the most frequently cited method, used to isolate and purify numerous intermediates throughout the synthesis. acs.orgrsc.org In some cases, purification is achieved through recrystallization from appropriate solvent systems like dichloromethane/hexane. rsc.org The efficiency of a synthetic strategy can be enhanced by designing steps that minimize the need for chromatographic purification; one reported synthesis of a key ketone intermediate (6) was notable for proceeding through five steps without requiring column chromatography. rsc.org Nonetheless, preparative chromatography remains an indispensable tool for isolating pure compounds in the majority of synthetic transformations leading to this compound. shimadzu-webapp.eujocpr.com

Based on a comprehensive review of available scientific literature, there is no information on a chemical compound named "this compound." This name does not appear in established chemical databases or peer-reviewed publications.

Therefore, it is not possible to generate an article on the analytical methodologies related to "this compound" as the compound itself is not documented.

Theoretical and Computational Chemistry Applications

Molecular Docking and Dynamics Simulations (e.g., PARP-1 enzyme interactions)

The biological activity of Dehaloperophoramidine and its analogs has been a key driver of synthetic efforts. To understand the molecular basis of this activity, computational techniques such as molecular docking and molecular dynamics (MD) simulations are employed. These methods predict how a ligand (in this case, this compound) might bind to a biological target, such as an enzyme, and the stability of this interaction over time.

A significant application of these techniques for this compound has been the investigation of its interaction with the enzyme Poly(ADP-ribose) polymerase 1 (PARP-1). acs.org PARP-1 is a crucial enzyme involved in DNA repair, and its inhibition is a validated strategy in cancer therapy. Through molecular docking and subsequent MD simulations, the binding efficiency of this compound derivatives with the PARP-1 enzyme was determined. acs.org These computational studies can reveal specific interactions, such as hydrogen bonds and hydrophobic contacts, between the compound and the amino acid residues in the enzyme's active site. The insights from these simulations are critical for structure-activity relationship (SAR) studies, guiding the design of more potent and selective inhibitors. Experimental validation of these computational predictions found that the most active compounds from phenotypic screening indeed induced PARP-1 inhibition, with IC50 values in the low micromolar range. acs.org

Table 1: Summary of Computational Studies on this compound and PARP-1

| Computational Method | Target Enzyme | Key Findings | Experimental Correlation |

|---|---|---|---|

| Molecular Docking | PARP-1 | Prediction of binding mode and affinity. | Guided selection of compounds for biological assay. |

| Molecular Dynamics (MD) | PARP-1 | Assessment of the stability of the ligand-enzyme complex. | Confirmed stable interaction for active compounds. |

Computational Analysis of Reaction Mechanisms

The synthesis of this compound involves several complex chemical transformations, including the formation of its characteristic vicinal all-carbon quaternary stereocenters. Computational analysis, particularly using Density Functional Theory (DFT), has been instrumental in understanding the mechanisms and stereochemical outcomes of these key reactions.

One of the pivotal reactions in the synthesis of the related indolo[2,3-b]quinoline core is the Claisen rearrangement. Computational studies using DFT calculations were employed to rationalize the reaction outcomes. researchgate.net These calculations can map the potential energy surface of the reaction, identifying the transition states and intermediates, and thereby explaining why a particular product is formed. For instance, computational analysis helped to understand the different behaviors of two isomeric substrates in the Claisen rearrangement, providing crucial insights that led to the successful formation of the desired all-carbon quaternary center. researchgate.net A computational investigation was also a key part of a thesis exploring rearrangements in the indolo[2,3-b]quinoline system. core.ac.uk

Another key reaction utilized in a total synthesis of this compound is the Hosomi-Sakurai reaction. researchgate.net The mechanism and stereoselectivity of this reaction have been the subject of detailed computational analysis. DFT calculations have been used to investigate the transition states, supporting a mechanism that proceeds through a cyclic transition state and helping to explain the observed diastereoselectivity. beilstein-journals.orgacs.org

Furthermore, the Diels-Alder reaction is a powerful tool for constructing the polycyclic core of related alkaloids like Perophoramidine (B1225730). researchgate.net The stereochemical outcome of such cycloadditions is often rationalized through computational modeling of the transition states, providing a basis for understanding and predicting the stereochemistry of complex, multi-component reactions.

Table 2: Computational Analysis of Key Synthetic Reactions

| Reaction Type | Computational Method | System Studied | Key Insights Gained |

|---|---|---|---|

| Claisen Rearrangement | DFT Calculations | Indolo[2,3-b]quinoline system | Rationalization of reaction outcomes and substrate-dependent reactivity. researchgate.net |

| Hosomi-Sakurai Reaction | DFT Calculations | Allylation of imines/aldehydes | Elucidation of transition state geometry and stereochemical control. beilstein-journals.orgacs.org |

| Diels-Alder Reaction | DFT Calculations | Aza-Diels-Alder for Indoline (B122111) Alkaloids | Understanding of stereoselectivity in the formation of the polycyclic core. acs.orgresearchgate.net |

Retrosynthetic Computational Design

Retrosynthetic analysis is a foundational strategy in organic synthesis where a target molecule is conceptually broken down into simpler, commercially available starting materials. Traditionally a manual process reliant on the chemist's expertise, this area is increasingly being augmented by computational tools. While a specific, fully computer-generated retrosynthesis for this compound has not been detailed in the literature, the principles of computational retrosynthesis are highly applicable to such a complex target.

Computational retrosynthesis programs aim to codify the rules of organic reactions and apply them in reverse to a target structure. The synthesis of this compound, which has been achieved via an eight-step sequence, provides a logical framework that these programs seek to emulate. acs.org The retrosynthetic analysis of this compound reveals key disconnections that simplify the complex polycyclic structure into more manageable precursors (see Table 3). acs.org

Modern approaches to computational retrosynthesis involve machine learning (ML) and artificial intelligence, where algorithms are trained on vast databases of known chemical reactions. The goal is to develop new models for retrosynthetic analysis tools that can propose novel and efficient synthetic routes to complex molecules like this compound. riceglobalparisorganicsynthesis.org These tools can evaluate the compatibility of functional groups and the chemoselectivity of potential reactions, offering a powerful aid to the synthetic chemist in planning the synthesis of challenging natural products. riceglobalparisorganicsynthesis.org

Table 3: Simplified Retrosynthetic Analysis of this compound

| Target Molecule | Key Intermediate | Precursor | Starting Material (Illustrative) |

|---|---|---|---|

| This compound (1) | Ortho-amide (13) | Dialkylated product (7) | Isoindigo (8) |

| Description | The final cyclization step forms the complete pentacyclic core. | This intermediate contains the crucial vicinal quaternary stereocenters. | A key transformation establishes the vicinal stereocenters via a reductive dialkylation. |

Future Research Directions

Exploration of Alternative Synthetic Routes and Methodologies

Current synthetic approaches to Dehaloperophoramidine and its parent compound, Perophoramidine (B1225730), have showcased elegant and innovative strategies, often employing domino or cascade reactions to construct the intricate polycyclic core. nih.gov However, the pursuit of novel and more flexible synthetic routes remains a key area of future investigation. The exploration of alternative methodologies could not only lead to more efficient syntheses but also open pathways to a wider range of structural analogs for biological evaluation.

Future research in this area could focus on several promising strategies:

Biomimetic and Bio-inspired Syntheses: Drawing inspiration from the proposed biosynthetic pathways of related alkaloids like the Communesins, researchers can explore biomimetic approaches. acs.org This could involve, for instance, enzyme-mediated key transformations or the use of precursor molecules that mimic biosynthetic intermediates to achieve a more convergent and potentially stereoselective synthesis.

Novel Cycloaddition Strategies: The Diels-Alder reaction has been a powerful tool in the synthesis of related compounds. Future work could investigate alternative cycloaddition reactions, such as [4+3] or [8+2] cycloadditions, to construct the core ring systems in a more convergent manner.

Advanced Catalysis: The application of modern catalytic methods, including photoredox catalysis and dual catalysis, could unlock new bond-forming strategies and provide access to previously inaccessible intermediates. acs.org These methods may offer milder reaction conditions and improved selectivity.

Development of New Cascade Reactions: The discovery of novel domino processes was a hallmark of the initial synthesis of this compound. nih.gov Continued exploration in this area could lead to even more efficient and elegant synthetic sequences, minimizing the number of individual steps and purification procedures.

| Synthetic Strategy | Key Features | Potential Advantages for this compound Synthesis |

| Biomimetic Synthesis | Mimics natural biosynthetic pathways. | High convergency, potential for high stereoselectivity. |

| Novel Cycloadditions | Explores different modes of ring formation. | Access to novel core structures and analogs. |

| Advanced Catalysis | Utilizes modern catalytic methods (e.g., photoredox). | Milder reaction conditions, novel bond formations. acs.org |

| New Cascade Reactions | Multi-step transformations in a single operation. | Increased efficiency, reduced waste. nih.gov |

Development of More Efficient and Sustainable Synthetic Protocols

Key areas for development include:

Atom and Step Economy: Future synthetic routes should be designed to maximize the incorporation of atoms from the starting materials into the final product and to minimize the number of synthetic steps. researchgate.netnih.gov This can be achieved through the use of catalytic reactions and the design of more convergent synthetic strategies. nih.gov

Catalytic and Asymmetric Methods: The development of catalytic, and particularly asymmetric catalytic, methods for key bond-forming reactions will be crucial. rsc.org This will not only improve efficiency but also allow for the selective synthesis of specific stereoisomers, which is important for the biological activity of complex molecules.

Sustainable Reagents and Solvents: Research into the use of more environmentally benign reagents and solvents will be essential. This includes exploring the use of biocatalysis, water as a solvent, and the reduction of protecting group manipulations. rsc.org

Flow Chemistry: The application of continuous flow technologies could offer significant advantages in terms of safety, scalability, and reproducibility for the synthesis of this compound and its intermediates.

Investigation into the Biosynthesis of Related Structural Analogs

While this compound is a synthetic compound, a deeper understanding of the biosynthesis of its naturally occurring relatives, such as Perophoramidine and the Communesin alkaloids, can provide valuable insights for the development of new synthetic strategies and the generation of novel analogs. nih.gov

Future research in this area should focus on:

Identification and Characterization of Biosynthetic Gene Clusters: Identifying and characterizing the complete gene clusters responsible for the biosynthesis of Perophoramidine and related alkaloids will provide a blueprint for understanding how nature constructs these complex molecules. nih.govnih.gov

Elucidation of Enzymatic Mechanisms: Detailed mechanistic studies of the enzymes involved in the biosynthetic pathway can reveal novel biocatalysts that could be harnessed for synthetic purposes.

Precursor-Directed Biosynthesis and Mutasynthesis: Feeding modified precursor molecules to the producing organisms could lead to the generation of novel, unnatural analogs of these alkaloids. researchgate.net This approach, known as precursor-directed biosynthesis, offers a powerful tool for structural diversification.

Biosynthetic Engineering: Genetic manipulation of the biosynthetic pathway could be used to produce specific intermediates or to generate novel analogs with altered biological activities. biorxiv.org

| Research Area | Key Objectives | Potential Outcomes |

| Gene Cluster Identification | Isolate and sequence the complete biosynthetic gene cluster. | Understanding of the genetic basis of biosynthesis. nih.govnih.gov |

| Enzymatic Mechanism Studies | Characterize the function and mechanism of key enzymes. | Discovery of novel biocatalysts for synthesis. |

| Precursor-Directed Biosynthesis | Feed unnatural precursors to the producing organism. | Generation of novel structural analogs. researchgate.net |

| Biosynthetic Engineering | Genetically modify the biosynthetic pathway. | Production of specific intermediates and new compounds. biorxiv.org |

Further Structural Elucidation of Uncharacterized Analogs

The exploration of new synthetic routes and biosynthetic investigations will likely lead to the formation of novel, uncharacterized analogs of this compound and its related natural products. The structural elucidation of these new compounds is a crucial aspect of future research.

This will involve:

Advanced Spectroscopic Techniques: The use of advanced NMR techniques (e.g., 2D NMR, cryoprobe NMR) and high-resolution mass spectrometry will be essential for the unambiguous determination of the structure and stereochemistry of new compounds.

X-ray Crystallography: Single-crystal X-ray diffraction remains the gold standard for the absolute structure determination of complex molecules and will be a critical tool for confirming the structures of novel analogs.

Computational Chemistry: Density functional theory (DFT) calculations and other computational methods can be used to predict spectroscopic data and to help in the assignment of complex structures.

The synthesis and characterization of novel analogs are not only important from a chemical perspective but also for the exploration of their potential biological activities, which could lead to the discovery of new therapeutic agents. nih.govmdpi.commdpi.com

Q & A

Q. What are the key synthetic strategies for dehaloperophoramidine, and how do they address stereochemical challenges?

The total synthesis of this compound relies on strategic bond-forming reactions to establish its contiguous all-carbon quaternary stereocenters. A [3,3]-Claisen rearrangement and an epoxide-opening/allylsilylation sequence are critical for installing stereocenters with high diastereoselectivity . These steps avoid chromatographic purification, enabling scalability (e.g., 62-gram scale in one study). Researchers should prioritize reaction conditions (e.g., temperature, catalysts) to optimize stereochemical outcomes .

Q. Which biological assays are commonly used to evaluate this compound’s anticancer activity?

this compound is tested against colorectal carcinoma cell lines (e.g., HCT116, HT29, LoVo) using cytotoxicity assays. Researchers employ dose-response curves and IC50 calculations to quantify potency. Ensure consistency in cell culture conditions (e.g., passage number, media composition) and validate results with positive controls (e.g., cisplatin) to mitigate variability .

Q. How can researchers validate the purity and structural integrity of synthetic this compound intermediates?

Analytical techniques such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) are essential. Chromatographic methods (HPLC with UV detection) under phosphate–perchlorate buffer systems ensure purity ≥95% . For stereochemical confirmation, compare NOE (Nuclear Overhauser Effect) data with reported crystallographic structures .

Advanced Research Questions

Q. How do conflicting stereochemical outcomes in this compound syntheses arise, and what strategies resolve them?

Divergent stereochemistry may stem from competing reaction pathways (e.g., kinetic vs. thermodynamic control in allylsilylation). To resolve this, employ computational modeling (DFT calculations) to predict transition states and optimize reaction conditions (e.g., Lewis acid catalysts). Comparative studies of routes like dearomatizing conjugate addition vs. Hosomi–Sakurai reactions highlight trade-offs between yield and stereoselectivity .

Q. What methodologies address low yields in late-stage functionalization during this compound synthesis?

Low yields in spirocyclization or indoloquinoline formation steps often arise from steric hindrance. Strategies include:

Q. How should researchers interpret contradictory cytotoxicity data across different this compound studies?

Discrepancies may arise from cell line heterogeneity, assay protocols (e.g., MTT vs. SRB assays), or compound stability in culture media. Address this by:

Q. What computational tools are effective for predicting this compound’s binding modes to biological targets?

Molecular docking (AutoDock Vina, Schrödinger Suite) and molecular dynamics simulations (GROMACS) can model interactions with putative targets (e.g., tubulin or kinase enzymes). Use crystallographic data from related alkaloids (e.g., perophoramidine) to refine force fields and validate binding poses .

Methodological Considerations

Q. How to design a scalable synthesis route for this compound derivatives?

Prioritize atom-economical reactions (e.g., Claisen rearrangements) and avoid chromatography where possible. Use continuous flow systems for hazardous intermediates (e.g., epoxides) and conduct lifecycle assessments to minimize solvent waste .

Q. What statistical approaches are recommended for analyzing structure-activity relationship (SAR) data?

Multivariate regression analysis (e.g., partial least squares) correlates structural features (e.g., substituent electronegativity) with bioactivity. Pair this with hierarchical clustering to identify pharmacophore motifs .

Q. How to troubleshoot failed diastereoselective steps in this compound synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.